molecular formula C7H3BrF4 B1294613 3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene CAS No. 53001-73-3

3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene

Cat. No. B1294613
CAS RN: 53001-73-3
M. Wt: 243 g/mol
InChI Key: QHZBSXQCGIQSID-UHFFFAOYSA-N
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Description

The compound "3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene" is a brominated and fluorinated benzene derivative. While the specific compound is not directly studied in the provided papers, related bromomethylated benzenes and their solvates, as well as their synthesis and molecular structures, are discussed. These studies provide insights into the behavior of bromomethyl groups in aromatic compounds and their interactions in crystalline environments .

Synthesis Analysis

The synthesis of bromomethylated benzenes can involve the use of brominating agents and subsequent functional group transformations. For instance, a modified mild brominating agent was employed in the preparation of a tetramethoxy methylbenzene, which is a key intermediate for preparing coenzyme Q homologs and analogs . Although this does not directly describe the synthesis of "3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene," it suggests that similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the crystal structures of various bromomethylated benzenes. These studies reveal the presence of interactions such as C–H···Br, C–Br···Br, and C–Br···π, which contribute to the packing motifs in the crystalline state . Such analyses are crucial for understanding the molecular conformation of bromomethylated benzenes, which could be extrapolated to "3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene."

Chemical Reactions Analysis

The reactivity of bromomethylated benzenes can be influenced by the presence of bromomethyl groups. For example, the lack of reactivity towards the formation of propellane derivatives was observed in a study and attempts were made to explain this behavior . This information could be relevant when considering the chemical reactions that "3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene" might undergo.

Physical and Chemical Properties Analysis

The physical properties of bromomethylated benzenes, such as their crystalline phases and transitions, have been characterized using spectroscopic methods and X-ray diffraction . The molecular conformation and vibrational spectra of these compounds have also been investigated theoretically, providing a comparison between experimental and calculated modes . These findings are important for predicting the physical and chemical properties of "3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene."

Scientific Research Applications

Polymer Synthesis

3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene and similar bromomethyl-substituted compounds are integral in the synthesis of various polymers. Uhrich et al. (1992) demonstrated that 5-(Bromomethyl)-1,3-dihydroxybenzene undergoes self-condensation to produce hyperbranched polymers, suggesting a potential pathway for creating polymers using 3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene (Uhrich, Hawker, Fréchet, & Turner, 1992).

Crystal Structure Analysis

Szlachcic et al. (2007) studied the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, a compound structurally related to 3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene, revealing insights into crystal structures and packing motifs. This research contributes to the understanding of how bromomethyl-substituted compounds, including 3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene, behave in different crystalline environments (Szlachcic, Migda, & Stadnicka, 2007).

Fluorinated Compound Synthesis

The synthesis of fluorinated compounds, like 1,2,4,5-tetrafluorobenzene derivatives, often involves the use of bromomethyl groups as intermediates. Coe et al. (1966) demonstrated the nitration of polyfluoro-benzenes, including 1-bromo-2,3,4,5-tetrafluorobenzene, to yield mononitro-compounds. This process highlights the role of bromomethyl groups in modifying fluorinated benzenes, which is relevant to the applications of 3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene (Coe, Jukes, & Tatlow, 1966).

properties

IUPAC Name

3-(bromomethyl)-1,2,4,5-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c8-2-3-6(11)4(9)1-5(10)7(3)12/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZBSXQCGIQSID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)CBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201053
Record name 3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene

CAS RN

53001-73-3
Record name 3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53001-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Bromomethyl)-1,2,4,5-tetrafluorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)-1,2,4,5-tetrafluorobenzene
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Synthesis routes and methods

Procedure details

A mixture of 2,3,5,6-tetrafluorotoluene (1.7 g), N-bromosuccinimide (1.9 g), dry carbon tetrachloride (10 ml) and benzoyl peroxide (0.01 g) was heated at the reflux temperature for 20 hours, cooled to the ambient temperature (ca.25° C.) filtered and the filtrate diluted with diethyl ether. The ethereal solution was washed with water, dried over anhydrous magnesium sulphate and concentrated by evaporation of the solvents to yield 2,3,5,6-tetrafluorobenzyl bromide as a mobile colourless oil.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0.01 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ME Benhalouche, HY Huang, A Miloudi, H Doucet… - Comptes Rendus …, 2019 - Elsevier
The influence of fluoro substituents on the aryl group of N-methyl-N-benzylacetamides and N-methyl-N-benzylbenzamides on the regioselectivity of palladium-catalyzed direct arylations …
Number of citations: 4 www.sciencedirect.com

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